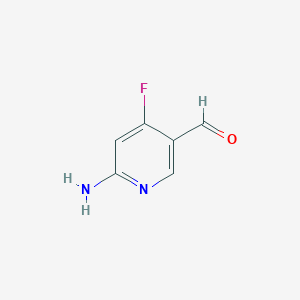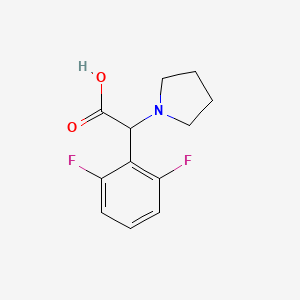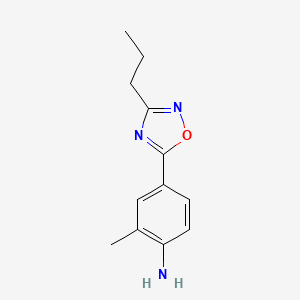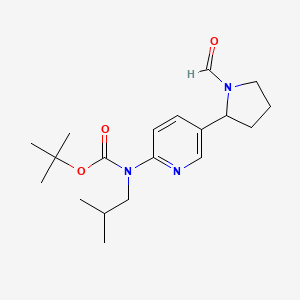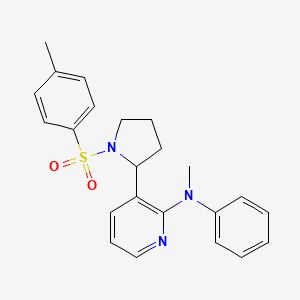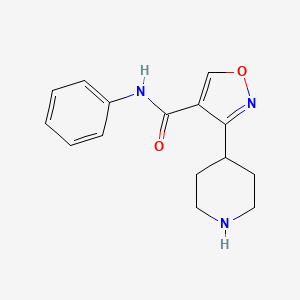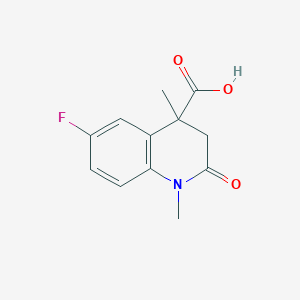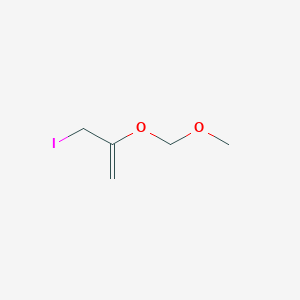
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)méthyl)propan-1-amine est un composé qui a suscité l'intérêt dans le domaine de la chimie médicinale en raison de sa structure unique et de ses propriétés pharmacologiques potentielles. Ce composé présente un cycle pyrrolidine, un cycle pyrimidine et un groupe amine, ce qui en fait une molécule polyvalente pour diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Méthyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)méthyl)propan-1-amine implique généralement les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par réaction de précurseurs appropriés tels que la 2-chloropyrimidine avec la pyrrolidine en conditions basiques.
Alkylation : Le dérivé pyrimidinique résultant est ensuite alkylé à l'aide de la 2-méthylpropan-1-amine en présence d'une base appropriée comme l'hydrure de sodium ou le carbonate de potassium pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse susmentionnées pour assurer un rendement élevé et une pureté optimale. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)méthyl)propan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les oxydes ou les imines correspondants.
Réduction : Le cycle pyrimidine peut être réduit en conditions d'hydrogénation pour former des dérivés dihydropyrimidiniques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrimidine.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène sont courants.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation d'oxydes ou d'imines.
Réduction : Formation de dérivés dihydropyrimidiniques.
Substitution : Formation de dérivés pyrimidiniques substitués.
Applications de la recherche scientifique
La 2-Méthyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)méthyl)propan-1-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses interactions potentielles avec des cibles biologiques telles que les enzymes et les récepteurs.
Médecine : Investigée pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)méthyl)propan-1-amine implique son interaction avec des cibles moléculaires spécifiques. On sait qu'elle agit comme un antagoniste des récepteurs κ-opioïdes, qui sont impliqués dans la modulation de la douleur, de l'humeur et des réponses au stress . Le composé se lie à ces récepteurs, inhibant leur activité et exerçant ainsi ses effets pharmacologiques.
Applications De Recherche Scientifique
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at κ-opioid receptors, which are involved in modulating pain, mood, and stress responses . The compound binds to these receptors, inhibiting their activity and thereby exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphényl-4-yl)méthyl)propan-1-amine : Un autre antagoniste des récepteurs κ-opioïdes avec une structure similaire mais des substituants différents sur le cycle pyrimidine.
N-(pyridin-2-yl)amides : Composés avec des structures pyrrolidine et pyrimidine similaires mais des groupes fonctionnels différents.
Propriétés
Formule moléculaire |
C13H22N4 |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-5-3-4-6-17/h9-11,14H,3-8H2,1-2H3 |
Clé InChI |
GWAIAXUJANSACU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=CN=C(N=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


